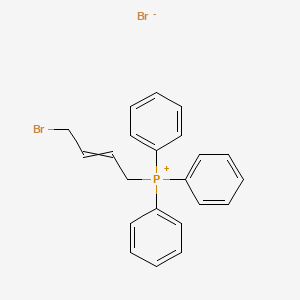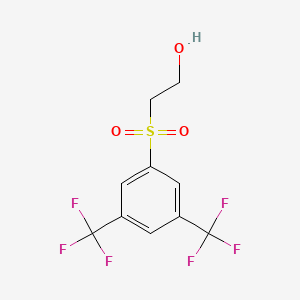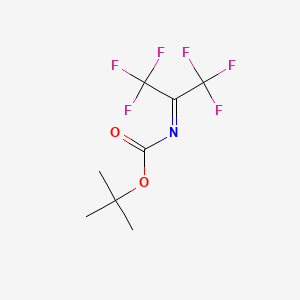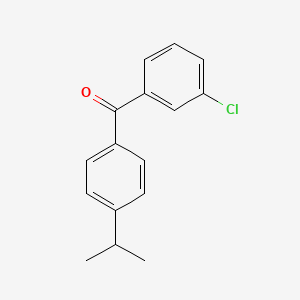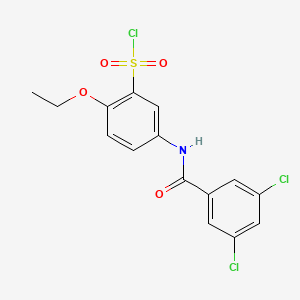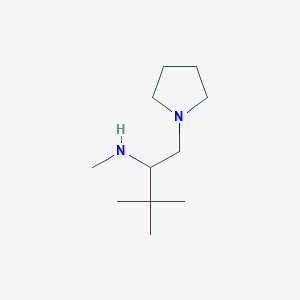
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate, also known as NPP, is a chemical compound that has been widely used in scientific research. NPP belongs to the family of ester compounds and has a molecular weight of 358.36 g/mol.
Wissenschaftliche Forschungsanwendungen
Ligand Binding and Enzymatic Activity
One study explored the hydrolysis of 4-nitrophenyl esters by human serum albumin (HSA), focusing on the enzyme-like activity at the FA3-FA4 site of HSA. This research provides valuable insights into the substrate specificity and inhibition mechanisms of HSA, which could have implications for understanding drug-protein interactions and the development of novel therapeutic agents (Ascenzi et al., 2015).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives like Yttrium 3-(4-nitrophenyl)-2-propenoate have been studied as effective corrosion inhibitors for copper alloys. The compound forms protective films on the metal surface, slowing down electrochemical corrosion reactions and mitigating corrosion. This research is crucial for developing new materials with enhanced corrosion resistance, which has significant implications for industrial applications (Nam et al., 2016).
Material Science and Liquid Crystals
Research into enaminoketone mesogens with polar terminal groups, including 4'-nitro derivatives, reveals their behavior as strongly polar mesogens. These compounds exhibit smectic Ad phases and re-entrant nematic phases, contributing to the understanding of liquid crystalline phases and their potential applications in displays and other optical devices (Krówczyński et al., 1993).
Organic Synthesis and Catalysis
The compound's derivatives have been studied for their roles in organic synthesis and catalysis. For instance, zwitterionic salts derived from 4-nitrophenyl isothiocyanate have been effective as organocatalysts for transesterification reactions, demonstrating the compound's utility in facilitating chemical transformations. This research is foundational for developing new catalytic systems that can enhance the efficiency and selectivity of synthetic processes (Ishihara et al., 2008).
Radiation Chemistry and Solvent Extraction
In solvent extraction processes, especially in the nuclear industry, radiation-chemical stability is crucial. Research into modifiers like Cs-7SB, which can be related to (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate derivatives, highlights the importance of understanding the radiation chemistry of compounds used in solvent extraction systems. This knowledge is vital for designing robust systems for nuclear waste treatment and other applications involving radiation (Swancutt et al., 2011).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves the reaction of 4-nitrophenol with 3-(phenylmethoxycarbonylamino)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "4-nitrophenol", "3-(phenylmethoxycarbonylamino)propanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenol and 3-(phenylmethoxycarbonylamino)propanoic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the coupling agent and byproduct precipitate by filtration.", "Step 4: Add a base such as sodium hydroxide to the filtrate and stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
3642-91-9 |
Molekularformel |
C17H16N2O6 |
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
InChI-Schlüssel |
ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



